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Compound of Interest

Compound Name: Sandramycin

Cat. No.: B1212530 Get Quote

Introduction

Sandramycin is a potent cyclodepsipeptide antitumor antibiotic that was first isolated from the

fermentation broth of a Nocardioides species. Its complex structure, featuring a C2-symmetric

32-membered macrolactam core and two 3-hydroxyquinaldic acid chromophores, has made it

an attractive and challenging target for total synthesis. Sandramycin exhibits significant

cytotoxicity against various cancer cell lines, primarily through its ability to act as a bifunctional

DNA intercalator, forming crosslinks within the DNA structure. This mode of action has spurred

interest in the synthesis of Sandramycin and its analogues as potential therapeutic agents.

This technical guide provides a comprehensive overview of the key total synthesis strategies,

detailed experimental protocols for pivotal reactions, and a summary of the biological activities

of the synthesized compounds.

Key Synthetic Strategies
Several distinct and innovative strategies have been successfully employed to achieve the total

synthesis of Sandramycin and its analogues. These approaches primarily differ in their

method of constructing the complex macrocyclic core and introducing the characteristic

chromophores. The main strategies that have been reported are:

Convergent Solution-Phase Synthesis: This was the pioneering approach to the first total

synthesis of (-)-Sandramycin. It relies on the synthesis of a linear pentadepsipeptide

precursor, which is then dimerized and subsequently cyclized to form the 32-membered ring.

The chromophores are introduced in the later stages of the synthesis.[1]
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Multicomponent Reaction (MCR) Approach: This strategy utilizes a Staudinger/aza-

Wittig/diastereoselective Ugi three-component reaction to efficiently construct a key linear

pentadepsipeptide fragment. This is followed by a [5+5] coupling of the pentapeptide,

macrolactamization, and finally, the introduction of the quinaldin chromophores.[2]

Solid-Phase Peptide Synthesis (SPPS): Leveraging the efficiency of solid-phase synthesis,

this approach allows for the rapid assembly of the linear decadepsipeptide precursor on a

resin support. Key features include an on-resin ester formation and a [5+5] peptide coupling,

which also facilitates the preparation of desymmetrized analogues.

Cyclodimerization via Mitsunobu Reaction: A concise and efficient strategy that involves the

cyclodimerization of a precursor pentapeptide using the Mitsunobu reaction. This method is

noted for avoiding epimerization at the C-terminus, a common challenge in peptide

couplings.

Data Presentation
Cytotoxicity of Sandramycin and its Analogues
The cytotoxic activities of Sandramycin and several of its synthesized analogues have been

evaluated against a panel of human cancer cell lines. The data, presented as IC50 values (the

concentration of the compound required to inhibit the growth of 50% of the cells), are

summarized in the table below.

Compound
HCT116
(Colon) IC50
(nM)

A549 (Lung)
IC50 (nM)

HL60
(Leukemia)
IC50 (nM)

PANC-1
(Pancreatic)
IC50 (nM)

Sandramycin 3.3 12 3.4 5.2

Dihydroxy

Analogue
130 380 120 200

Diacetoxy

Analogue
32 110 33 55

Data extracted from the supporting information of "Total Synthesis of Sandramycin and Its

Analogues via a Multicomponent Assemblage" published in Organic Letters.
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the total synthesis of

Sandramycin.

Protocol 1: Synthesis of the Linear Pentadepsipeptide
via Multicomponent Reaction
This protocol describes the key Staudinger/aza-Wittig/diastereoselective Ugi three-component

reaction to form the pentadepsipeptide backbone.

Materials:

Azido-dipeptide

Triphenylphosphine (PPh3)

Aldehyde component

Isocyanide component

Anhydrous Dichloromethane (DCM)

Silica gel for column chromatography

Procedure:

To a solution of the azido-dipeptide (1.0 equiv) in anhydrous DCM at 0 °C under an argon

atmosphere, add triphenylphosphine (1.1 equiv).

Stir the reaction mixture at room temperature for 2 hours until the starting material is

consumed (monitored by TLC).

Cool the reaction mixture to -78 °C and add the aldehyde component (1.2 equiv).

Stir the mixture for 30 minutes, then add the isocyanide component (1.2 equiv).

Allow the reaction to warm to room temperature and stir for 12 hours.
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Concentrate the reaction mixture under reduced pressure.

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in

hexanes to afford the desired linear pentadepsipeptide.

Protocol 2: Solid-Phase Synthesis of the Linear
Decadepsipeptide
This protocol outlines the on-resin synthesis of the Sandramycin backbone.

Materials:

2-Chlorotrityl chloride resin

Fmoc-L-Pip-OH

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Piperidine

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

Amino acid sequence

Trifluoroacetic acid (TFA)

Procedure:

Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

Add a solution of Fmoc-L-Pip-OH (2.0 equiv) and DIPEA (4.0 equiv) in DCM to the resin and

shake for 2 hours.
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Cap any unreacted sites with methanol for 30 minutes.

Wash the resin with DCM and DMF.

Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20

minutes.

Wash the resin with DMF.

Couple the subsequent Fmoc-protected amino acids using HATU (3.0 equiv) and DIPEA (6.0

equiv) in DMF for 2 hours.

Repeat the deprotection and coupling steps for the entire peptide sequence.

For the ester linkage, couple the corresponding carboxylic acid using DIC/DMAP.

Cleave the completed peptide from the resin using a mixture of TFA/TIPS/H2O (95:2.5:2.5)

for 2 hours.

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude

linear decadepsipeptide.

Purify by reverse-phase HPLC.

Mandatory Visualizations
Caption: Multicomponent Reaction (MCR) approach to Sandramycin.
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Caption: Solid-Phase Peptide Synthesis (SPPS) of Sandramycin.
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Caption: Cyclodimerization approach to Sandramycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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